molecular formula C26H36O5 B1163459 Stachartin A CAS No. 1978388-54-3

Stachartin A

Cat. No.: B1163459
CAS No.: 1978388-54-3
M. Wt: 428.6 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stachartin A involves several steps, starting from basic organic compounds. The process typically includes the formation of the spirodrimane skeleton, followed by the introduction of phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Stachybotrys chartarum cultures. The fungus is grown under controlled conditions to maximize the production of this compound. The compound is then extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Stachartin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Scientific Research Applications

Stachartin A has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Stachartin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Stachartin A is part of a family of phenylspirodrimane-type compounds, which include:

  • Stachartin B
  • Stachartin G
  • Phenylspirodrimanes

Comparison:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-4-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-15-6-9-21-24(3,4)22(30)10-11-25(21,5)26(15)13-19-20(29)12-17(14-27)18(23(19)31-26)8-7-16(2)28/h7-8,12,15,21-22,27,29-30H,6,9-11,13-14H2,1-5H3/b8-7+/t15-,21+,22-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSVMLKIVYFFBS-DTCCPBINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=CC(=O)C)CO)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)/C=C/C(=O)C)CO)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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